molecular formula C13H24N2O3 B1298966 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid CAS No. 63192-78-9

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid

Cat. No.: B1298966
CAS No.: 63192-78-9
M. Wt: 256.34 g/mol
InChI Key: PRKHZVHPSVEWJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with various reagents under controlled conditions . One common method includes the condensation of 2,2,6,6-tetramethyl-4-piperidone with hydrazine to form a hydrazone, followed by high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine, which is then oxidized to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone and iodine, and reducing agents such as hydrazine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as oxo-TEMPO and other amine derivatives .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid involves its interaction with various molecular targets and pathways. The compound’s piperidine ring allows it to interact with reactive oxygen species (ROS), making it useful in studies involving oxidative stress and radical chemistry . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and research applications. Its stability and reactivity make it a valuable tool in studies involving radical chemistry and protein interactions .

Properties

IUPAC Name

4-oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2)7-9(8-13(3,4)15-12)14-10(16)5-6-11(17)18/h9,15H,5-8H2,1-4H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKHZVHPSVEWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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